molecular formula C12H12N2O2 B11809186 4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1282672-05-2

4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11809186
CAS No.: 1282672-05-2
M. Wt: 216.24 g/mol
InChI Key: QIZILENABUNMRO-UHFFFAOYSA-N
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Description

4-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, which includes a five-membered ring with two adjacent nitrogen atoms, makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison: 4-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid stands out due to its unique ethyl and phenyl substitutions, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer different pharmacological profiles and synthetic utility .

Properties

CAS No.

1282672-05-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-2-9-10(8-6-4-3-5-7-8)13-14-11(9)12(15)16/h3-7H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

QIZILENABUNMRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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